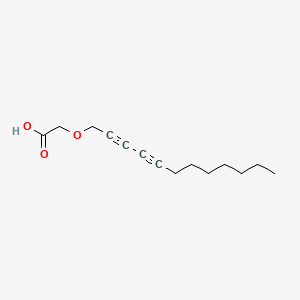

Acetic acid, (2,4-dodecadiynyloxy)-

Description

Acetic acid, (2,4-dodecadiynyloxy)-, is a derivative of acetic acid functionalized with a 2,4-dodecadiynyloxy group. This compound features a 12-carbon chain containing two conjugated triple bonds (at positions 2 and 4) and an ether linkage to the acetic acid moiety.

Properties

CAS No. |

179600-04-5 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-dodeca-2,4-diynoxyacetic acid |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-7,12-13H2,1H3,(H,15,16) |

InChI Key |

FNMQEBVGAFDLDK-UHFFFAOYSA-N |

SMILES |

CCCCCCCC#CC#CCOCC(=O)O |

Canonical SMILES |

CCCCCCCC#CC#CCOCC(=O)O |

Other CAS No. |

179600-04-5 |

Synonyms |

montiporic acid A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares acetic acid, (2,4-dodecadiynyloxy)-, with analogous compounds based on functional groups, synthesis routes, and applications.

2,4-Dichlorophenoxy Acetic Acid (2,4-D)

- Structure: Contains a dichlorophenoxy group instead of a diynyloxy chain.

- Applications : Widely used as a herbicide and plant growth regulator. It induces callus formation in plant tissue culture (1–50 μM) and disrupts weed DNA/protein synthesis .

- Toxicity : Classified as moderately toxic (LD₅₀ = 639 mg/kg in rats) .

- Synthesis: Typically prepared via nucleophilic substitution of 2,4-dichlorophenol with chloroacetic acid .

(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid

- Structure: Combines a thiazolidinone ring with an acetic acid group.

- Applications : Used in medicinal chemistry for antimicrobial and anti-inflammatory activities .

- Synthesis : Formed by reacting hydrazide derivatives with mercaptoacetic acid and ZnCl₂ in dioxane .

Acetic Acid, (Benzoyloxy)-

- Structure : Features a benzoyloxy substituent.

- Reactivity : The ester linkage enables participation in hydrolysis or transesterification reactions .

- Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals .

Glacial Acetic Acid

- Structure : Pure acetic acid (≥99% concentration).

- Properties : Forms crystalline solids at 16.6°C ; used as a solvent and catalyst in oxidation reactions (e.g., Cu/O₂-mediated furan synthesis) .

- Industrial Relevance : Key precursor in vinyl acetate and cellulose acetate production .

2-(Dodecyloxy)ethoxy Acetic Acid

- Structure : Contains a dodecyl ether chain.

- Applications : Surfactant or emulsifier due to its amphiphilic nature .

Key Comparative Data

Mechanistic and Functional Insights

- Diynyl Group Reactivity: The conjugated triple bonds in 2,4-dodecadiynyloxy groups may enable [2+2] cycloaddition or polymerization, unlike chlorophenoxy or ester-linked analogs. This could make the compound useful in cross-linked polymer networks .

- Acid Strength : The electron-withdrawing diynyloxy group likely increases acidity compared to alkyl ether derivatives (e.g., 2-(dodecyloxy)ethoxy acetic acid) .

- Synthetic Challenges : The absence of synthesis protocols in the evidence suggests difficulties in stabilizing diyne-containing intermediates, which are prone to uncontrolled polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.